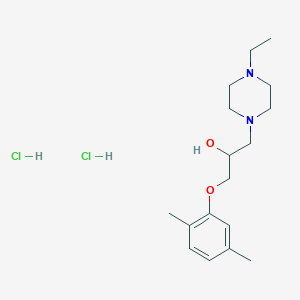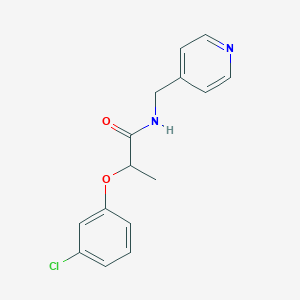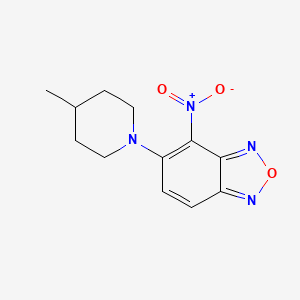![molecular formula C15H22FNO B5232604 N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flephedrone was first synthesized in 2008 by a team of researchers at Purdue University. It is a derivative of cathinone, a natural stimulant found in the leaves of the khat plant. Flephedrone has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use.
Mechanism of Action
Flephedrone acts as a potent dopamine and norepinephrine reuptake inhibitor, meaning it prevents the reuptake of these neurotransmitters by nerve cells in the brain. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which can result in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and physiological effects:
Flephedrone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and muscle tension. In addition, flephedrone has been shown to increase levels of the stress hormone cortisol, which may have implications for its use in scientific research.
Advantages and Limitations for Lab Experiments
Flephedrone has a number of advantages and limitations for use in scientific research. Its potent dopamine and norepinephrine reuptake inhibition properties make it a valuable tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and lack of accepted medical use make it difficult to obtain and use in a laboratory setting. In addition, the lack of research on its long-term effects and potential for addiction make it a risky substance to work with.
Future Directions
There are a number of future directions for research on flephedrone. One area of interest is its potential use in the treatment of neurological disorders such as ADHD and depression. Another area of interest is its potential as a tool for studying the neurochemistry of dopamine and norepinephrine. However, further research is needed to fully understand the effects of flephedrone on the brain and body, as well as its potential for addiction and abuse.
In conclusion, flephedrone is a synthetic compound that has gained popularity in recent years due to its stimulant effects. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its potent dopamine and norepinephrine reuptake inhibition properties make it a valuable tool for studying the neurochemistry of these neurotransmitters. However, its potential for abuse and lack of accepted medical use make it a risky substance to work with. Further research is needed to fully understand the effects of flephedrone on the brain and body, as well as its potential for addiction and abuse.
Synthesis Methods
Flephedrone can be synthesized through a multi-step process starting with the precursor 2-bromo-1-phenylethanone. The precursor is reacted with methylamine to form N-methyl-2-bromo-1-phenylethanamine, which is then reduced to N-methyl-2-phenylethanamine. The final step involves the reaction of N-methyl-2-phenylethanamine with cyclohexanone in the presence of a reducing agent to form flephedrone.
Scientific Research Applications
Flephedrone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which may have implications for the treatment of certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-18-15-9-5-4-8-14(15)17-11-10-12-6-2-3-7-13(12)16/h2-3,6-7,14-15,17H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITBGINDMVZMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)



![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)